molecular formula C11H9F3O B2662073 (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one CAS No. 306769-09-5

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one

Cat. No.: B2662073
CAS No.: 306769-09-5
M. Wt: 214.187
InChI Key: UEAAAIFZSJPHJC-AATRIKPKSA-N
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Description

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of 3-methylbenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carbonyl group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    (3E)-1,1,1-trifluoro-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAAAIFZSJPHJC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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